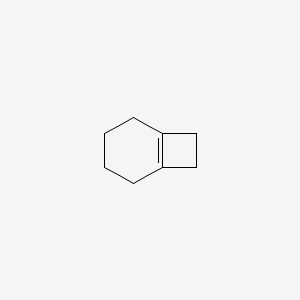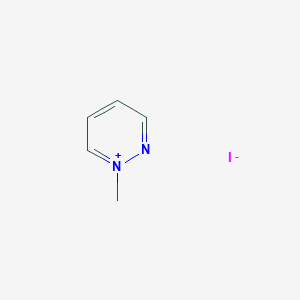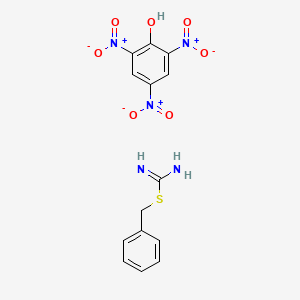
Palladium--titanium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–titanium (1/2) is a compound that combines palladium and titanium in a specific ratio. This compound is known for its unique properties and applications, particularly in the fields of catalysis and materials science. Palladium is a noble metal with excellent catalytic properties, while titanium is known for its strength, corrosion resistance, and biocompatibility. The combination of these two elements results in a compound with enhanced properties that are useful in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Palladium–titanium (1/2) can be synthesized using various methods. One common method involves the electroless plating of palladium on titanium plates. This process includes sensitizing the titanium surface with a tin chloride solution, followed by activation with a palladium chloride solution. The palladium nanoparticles are then deposited on the titanium surface .
Another method involves the use of chemical reduction techniques, where palladium ions are reduced in the presence of titanium substrates. This method often employs reducing agents such as sodium borohydride or hydrazine to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of palladium–titanium (1/2) often involves large-scale chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods allow for the controlled deposition of palladium on titanium substrates, resulting in uniform and high-quality coatings. The choice of method depends on the specific application and desired properties of the final product .
化学反应分析
Types of Reactions
Palladium–titanium (1/2) undergoes various chemical reactions, including:
Oxidation: Palladium can be oxidized to form palladium oxide, while titanium can form titanium dioxide.
Reduction: Palladium can be reduced from its ionic form to its metallic form, often using hydrogen gas or other reducing agents.
Substitution: Palladium can participate in substitution reactions, particularly in organic synthesis, where it acts as a catalyst for cross-coupling reactions
Common Reagents and Conditions
Common reagents used in reactions involving palladium–titanium (1/2) include hydrogen gas, oxygen, and various organic compounds. Reaction conditions often involve elevated temperatures and pressures, depending on the specific reaction being carried out .
Major Products
The major products formed from reactions involving palladium–titanium (1/2) depend on the specific reaction. For example, in oxidation reactions, palladium oxide and titanium dioxide are common products. In catalytic reactions, the products can vary widely, including various organic compounds formed through cross-coupling reactions .
科学研究应用
Palladium–titanium (1/2) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions.
Biology: Palladium–titanium (1/2) is used in biological research for its biocompatibility and catalytic properties.
Medicine: The compound’s biocompatibility makes it suitable for use in medical implants and devices.
Industry: In industrial applications, palladium–titanium (1/2) is used in the production of fuel cells, sensors, and other advanced materials.
作用机制
The mechanism of action of palladium–titanium (1/2) involves its ability to facilitate chemical reactions through its catalytic properties. Palladium acts as a catalyst by providing a surface for reactants to adsorb and react, thereby lowering the activation energy required for the reaction. Titanium, on the other hand, provides structural support and enhances the stability of the palladium catalyst. The combination of these two elements results in a compound with enhanced catalytic activity and stability .
相似化合物的比较
Similar Compounds
Similar compounds to palladium–titanium (1/2) include other palladium-based catalysts, such as palladium–silica, palladium–alumina, and palladium–titania. These compounds also combine palladium with a support material to enhance its catalytic properties .
Uniqueness
Palladium–titanium (1/2) is unique due to the specific properties of titanium, which include high strength, corrosion resistance, and biocompatibility. These properties make palladium–titanium (1/2) particularly suitable for applications in harsh environments and in biomedical devices. Additionally, the combination of palladium and titanium results in a compound with enhanced catalytic activity and stability compared to other palladium-based catalysts .
属性
CAS 编号 |
12165-83-2 |
|---|---|
分子式 |
PdTi2 |
分子量 |
202.15 g/mol |
IUPAC 名称 |
palladium;titanium |
InChI |
InChI=1S/Pd.2Ti |
InChI 键 |
BBOUKHSDVRLAGY-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ti].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
oxophosphanium](/img/structure/B14716640.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)

![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)


![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)




